![molecular formula C34H35NO6 B1271915 Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside CAS No. 33493-71-9](/img/structure/B1271915.png)
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside
Overview
Description
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is an extensively employed compound in the biomedical sector . It showcases immense complexity and variability and is a cornerstone in glycoside synthesis for the advancement of pharmaceuticals and ailment interventions .
Synthesis Analysis
This compound is a cornerstone in glycoside synthesis for the advancement of pharmaceuticals and ailment interventions . It is extensively utilized in the realm of biomedical research, holding utmost significance in comprehending the intricate interplay of carbohydrates with drugs and diseases .Molecular Structure Analysis
The molecular formula of Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is C34H35NO6 . It has an average mass of 553.645 Da and a monoisotopic mass of 553.246460 Da .Chemical Reactions Analysis
This compound is used as an inhibitor of O-linked glycosylation in a variety of cell lines . It also inhibits 2,3 (O)-sialyltransferase and disrupts glycoprotein targeting in HT-29 cells .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 748.0±60.0 °C at 760 mmHg . The vapor pressure is 0.0±2.6 mmHg at 25°C . The enthalpy of vaporization is 114.4±3.0 kJ/mol . The flash point is 406.2±32.9 °C . The index of refraction is 1.647 . The molar refractivity is 157.1±0.4 cm3 . It has 7 H bond acceptors, 3 H bond donors, and 10 freely rotating bonds .Scientific Research Applications
Proteomics Research
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a given sample.
Antiviral and Antibacterial Agents
This compound has been used in the crafting of antiviral and antibacterial agents . It could potentially be used in the development of new drugs to combat various infections.
Cancer Therapies
The compound has been explored for its potential in revolutionary therapies in cancer . It could be used in the development of new treatments or drugs for various types of cancer.
Diabetes Treatments
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside has been linked to research in diabetes . It could be used in the development of new treatments or drugs for diabetes.
Synthesis of Other Compounds
This compound has been used as a building block for the synthesis of other compounds . For example, it has been used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside .
Carbohydrate-based Therapeutic Drugs
Benzyl 2-acetamido-2-deoxy-6-O-trityl-a-D-glucopyranoside plays a pivotal function in the composition of carbohydrate-based therapeutic drugs . These drugs hold promise in research of an array of ailments including malignancies and infectious maladies .
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO6/c1-24(36)35-30-32(38)31(37)29(41-33(30)39-22-25-14-6-2-7-15-25)23-40-34(26-16-8-3-9-17-26,27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29-33,37-38H,22-23H2,1H3,(H,35,36)/t29-,30-,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNACBNSYIVTBNV-UPYFENACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369210 | |
Record name | ST50319384 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-phenylmethoxy-6-(trityloxymethyl)oxan-3-yl]acetamide | |
CAS RN |
33493-71-9 | |
Record name | ST50319384 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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